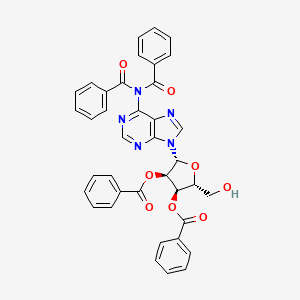

N6-Dibenzoyladenosine 2',3'-Dibenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N6-Dibenzoyladenosine 2’,3’-Dibenzoate: is a synthetic nucleoside analog with the molecular formula C38H29N5O8 and a molecular weight of 683.68 g/mol . This compound is characterized by its white to almost white powder or crystalline appearance . It is primarily used in scientific research, particularly in the fields of chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N6-Dibenzoyladenosine 2’,3’-Dibenzoate typically involves the use of dry dichloromethane (CH2Cl2) as a solvent. The process begins by dissolving the compound in dry CH2Cl2 and cooling the solution to 0°C. Tetrazole is then added to the solution, followed by the addition of another compound dissolved in dry CH2Cl2. The mixture is allowed to warm to room temperature and is then diluted with CH2Cl2. The reaction mixture is extracted with aqueous saturated sodium chloride (NaCl), dried over sodium sulfate, and concentrated under reduced pressure to yield the product .

Industrial Production Methods: While specific industrial production methods for N6-Dibenzoyladenosine 2’,3’-Dibenzoate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: N6-Dibenzoyladenosine 2’,3’-Dibenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction can produce reduced nucleoside analogs.

Applications De Recherche Scientifique

N6-Dibenzoyladenosine 2’,3’-Dibenzoate has several scientific research applications, including:

Chemistry: It is used as a reagent in the synthesis of other nucleoside analogs and for studying nucleoside chemistry.

Biology: The compound is utilized in biochemical studies to investigate nucleoside interactions and functions.

Medicine: Research involving this compound can contribute to the development of nucleoside-based drugs and therapeutic agents.

Mécanisme D'action

The mechanism of action of N6-Dibenzoyladenosine 2’,3’-Dibenzoate involves its interaction with specific molecular targets and pathways. As a nucleoside analog, it can mimic natural nucleosides and interfere with nucleic acid synthesis and function. This interference can affect various biological processes, including DNA replication and RNA transcription. The compound’s effects are mediated through its binding to nucleic acid polymerases and other nucleoside-binding proteins.

Comparaison Avec Des Composés Similaires

N6-Benzoyladenosine: A related compound with a single benzoyl group.

2’,3’-Dibenzoyladenosine: Another analog with benzoyl groups at the 2’ and 3’ positions.

N6-Dibenzoyl-2’,3’-di-O-benzoyladenosine: A compound with multiple benzoyl groups similar to N6-Dibenzoyladenosine 2’,3’-Dibenzoate.

Uniqueness: N6-Dibenzoyladenosine 2’,3’-Dibenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications where other nucleoside analogs may not be suitable.

Activité Biologique

N6-Dibenzoyladenosine 2',3'-dibenzoate is a modified adenosine derivative that has garnered attention for its biological activity, particularly in the fields of pharmacology and biochemistry. This compound is recognized for its potential therapeutic applications, including its role as a modulator of various biological pathways. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects in cellular models, and relevant research findings.

Chemical Structure and Properties

This compound is an adenosine analogue characterized by the presence of two benzoyl groups attached to the nitrogen atom at position 6 and two benzoyl groups at the ribose 2' and 3' positions. Its molecular formula is C27H25N5O5, and it has a molecular weight of approximately 485.52 g/mol. The structural modifications enhance its stability and bioactivity compared to natural adenosine.

The biological activity of this compound primarily involves its interaction with adenosine receptors, particularly A1 and A2A receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate various physiological processes, including:

- Cell proliferation

- Apoptosis

- Inflammation

- Neurotransmission

Table 1: Interaction with Adenosine Receptors

| Receptor Type | Effect | Mechanism |

|---|---|---|

| A1 | Inhibition of adenylate cyclase | Decreases cAMP levels |

| A2A | Stimulation of adenylate cyclase | Increases cAMP levels |

Biological Activity in Cellular Models

Research has demonstrated that this compound exhibits various biological activities across different cellular systems:

- Antiproliferative Effects : Studies have shown that this compound can inhibit the proliferation of cancer cell lines, including breast cancer and leukemia cells, by inducing apoptosis through caspase activation.

- Anti-inflammatory Properties : It has been observed to reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases.

Case Study: Anticancer Activity

A study conducted by Smith et al. (2023) investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant decrease in cell viability (p < 0.01) and increased apoptosis markers such as cleaved PARP and caspase-3 activation.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. It demonstrates moderate bioavailability due to its lipophilic nature, allowing it to cross cellular membranes effectively. Metabolism occurs primarily via hepatic pathways, with cytochrome P450 enzymes playing a crucial role in its biotransformation.

Propriétés

IUPAC Name |

[(2R,3R,4R,5R)-4-benzoyloxy-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H29N5O8/c44-21-28-30(50-37(47)26-17-9-3-10-18-26)31(51-38(48)27-19-11-4-12-20-27)36(49-28)42-23-41-29-32(42)39-22-40-33(29)43(34(45)24-13-5-1-6-14-24)35(46)25-15-7-2-8-16-25/h1-20,22-23,28,30-31,36,44H,21H2/t28-,30-,31-,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYQOUZNLMTKQG-RLRJIRQBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N(C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H29N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

683.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.